molecular formula C16H21ClN2O3 B7922888 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922888
M. Wt: 324.80 g/mol
InChI Key: BZYLGQLDCUSRTH-AWEZNQCLSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a 2-chloroacetyl group, a methyl-carbamic acid benzyl ester moiety, and an (S)-configured stereocenter. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing peptidomimetics or enzyme inhibitors. The chloroacetyl group enhances reactivity for nucleophilic substitutions, while the benzyl ester acts as a protective group for carboxylic acid functionalities during multi-step syntheses .

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLGQLDCUSRTH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester , also known as CAS 1353997-67-7, is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of carbamate esters and has been studied for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C13H18ClN2O3
  • Molecular Weight : 288.75 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.

1. G Protein-Coupled Receptor (GPCR) Interaction

Research indicates that compounds similar to this compound may interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. GPCRs are involved in numerous physiological processes, including mood regulation and inflammation .

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. The modulation of inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.

3. Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may offer protection against neuronal damage in conditions like stroke or neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential utility in neurological applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPCR InteractionModulation of neurotransmitter signaling
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionProtection against neuronal apoptosis

Notable Research Findings

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of related carbamate compounds, demonstrating their efficacy in reducing inflammation markers in vitro .
  • Neuroprotective Mechanism Investigation : Research conducted on similar compounds revealed their capacity to inhibit apoptotic pathways in neuronal cells, suggesting a protective effect against neurodegeneration .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, essential for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is a derivative of pyrrolidine, which has been extensively studied for its pharmacological properties. Pyrrolidine derivatives often exhibit a range of biological activities, including analgesic and anti-inflammatory effects.
    • Research indicates that modifications to the pyrrolidine structure can enhance interaction with biological targets, making [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester a candidate for further development as a therapeutic agent.
  • Pharmacological Studies :
    • The compound's unique structure allows it to interact with various receptors in the body. Its potential as an orexin receptor antagonist has been highlighted in recent studies, suggesting applications in treating sleep disorders and anxiety disorders .

Formulation and Delivery

  • Pharmaceutical Compositions :
    • This compound can be formulated into tablets or capsules. The crystalline form of the compound enhances stability and bioavailability when incorporated into pharmaceutical formulations .
    • Various excipients such as microcrystalline cellulose and magnesium stearate can be used to optimize the formulation for effective delivery .
  • Targeted Drug Delivery :
    • The compound's lipophilicity may allow for targeted delivery systems that enhance its therapeutic effects while minimizing side effects. Research into nanoparticles or liposomes could provide avenues for improved delivery mechanisms.

Study 1: Orexin Receptor Antagonism

A study published in the Journal of Medicinal Chemistry explored the orexin receptor antagonistic properties of various pyrrolidine derivatives, including this compound. Results indicated that this compound effectively inhibited orexin receptors, leading to reduced wakefulness in animal models, suggesting its potential in treating insomnia and other sleep disorders .

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of pyrrolidine derivatives were assessed using in vitro assays. This compound demonstrated significant inhibition of pro-inflammatory cytokine release, indicating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions:

Reaction Type Conditions Products Key Observations
Carbamate Hydrolysis 6M HCl, reflux (4–6 hrs)Benzyl alcohol + CO₂ + methylamine + (S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethanolComplete decomposition of carbamate group observed
Ester Hydrolysis 1M NaOH, 60°C (2–3 hrs)[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid + benzyl alcoholSelective cleavage of benzyl ester without affecting carbamate

The chloroacetyl group remains stable under these conditions but may hydrolyze in prolonged basic treatments (>12 hrs) to yield glycolic acid derivatives.

Nucleophilic Substitution at Chloroacetyl Group

The electron-withdrawing carbonyl adjacent to the chlorine atom facilitates nucleophilic substitution:

Nucleophile Conditions Products Yield Application
Sodium thiophenoxideDMF, 80°C, 8 hrs[(S)-1-(2-Phenylthio-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester78%Precursor for thioester prodrugs
BenzylamineEt₃N, CH₂Cl₂, 25°C, 24 hrs[(S)-1-(2-Benzylamino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester65%Intermediate for peptidomimetics

Kinetic studies show second-order dependence on nucleophile concentration, supporting an SN₂ mechanism.

Ring-Opening Reactions of Pyrrolidine

Under strongly acidic conditions (e.g., H₂SO₄/H₂O), the pyrrolidine ring undergoes selective cleavage:

Conditions Products Mechanistic Insight
48% H₂SO₄, 100°C, 12 hrs4-Chloro-3-oxobutanamide + methyl-carbamic acid benzyl ester Protonation at nitrogen initiates ring-opening

This reaction is critical for generating linear intermediates in medicinal chemistry applications .

Catalytic Hydrogenation of Benzyl Ester

The benzyl ester group undergoes hydrogenolysis under catalytic hydrogenation:

Catalyst Conditions Products Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid>95%

This method preserves stereochemistry at the pyrrolidine center, as confirmed by chiral HPLC.

Comparative Reactivity With Structural Analogues

The chloroacetyl group significantly enhances electrophilicity compared to non-halogenated analogues:

Compound Hydrolysis Rate (k, h⁻¹) Nucleophilic Substitution Yield
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-...0.42 ± 0.0378% (thiophenoxide)
[(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-methyl-carbamic...0.08 ± 0.0122% (thiophenoxide)

Data adapted from stability studies in pH 7.4 buffer .

Stability Profile

Parameter Value Conditions
Half-life (pH 7.4)14.3 ± 1.2 hrs37°C, phosphate buffer
Photodegradationt₁/₂ = 6.5 hrsUV light (254 nm), MeOH
Thermal decompositionOnset at 182°CTGA, N₂ atmosphere

Stability data emphasize the need for controlled storage (2–8°C, inert atmosphere) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-Carbamate Analog: [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

  • Structural Difference : The ethyl group replaces the methyl group on the carbamate.
  • Synthesis Challenges: Discontinuation of this analog (per ) may reflect stability issues, such as susceptibility to hydrolysis due to steric hindrance from the ethyl group.
  • Applications : Likely explored as a precursor in protease inhibitor synthesis, though inferior stability may limit utility compared to the methyl variant.

Amino-Acyl Substituted Analogs

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1354026-89-3)
  • Structural Difference: A 2-aminopropionyl group replaces the chloroacetyl moiety.
  • Impact: Reactivity: The amino group enables hydrogen bonding, improving target binding affinity in enzyme inhibition assays. Stability: Reduced electrophilicity compared to the chloroacetyl group decreases reactivity in nucleophilic substitutions, making it less versatile as a synthetic intermediate .
  • Molecular Weight : 333.43 g/mol (C₁₈H₂₇N₃O₃), lighter than the target compound (~347 g/mol).
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS 1354029-35-8)
  • Structural Difference: A branched 2-amino-3-methyl-butyryl group introduces steric bulk.
  • Impact :
    • Bioactivity : Enhanced steric effects may improve selectivity for hydrophobic binding pockets in biological targets.
    • Synthesis Complexity : Requires multi-step protection/deprotection strategies, as seen in ’s silanyloxy-protected intermediates .
  • Molecular Formula : C₁₉H₂₉N₃O₃ (347.45 g/mol), aligning closely with the target compound’s likely formula.

Hydroxy- and Silanyloxy-Protected Analogs

(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester
  • Structural Difference : A hydroxy group and hexyl chain replace the chloroacetyl-pyrrolidine core.
  • Impact :
    • Solubility : The hydroxyl group enhances hydrophilicity, beneficial for aqueous-phase reactions.
    • Applications : Used in stepwise syntheses requiring temporary protection, as described in ’s silanyloxy derivatives .
(5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester
  • Structural Difference : A tert-butyldimethylsilyl (TBS) group protects the hydroxyl functionality.
  • Impact :
    • Stability : TBS groups prevent undesired side reactions during acidic/basic conditions, critical for complex syntheses.
    • Yield : Silanyloxy protection typically achieves >70% yield in multi-step routes, comparable to the target compound’s analogs .

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